molecular formula C9H18F5N3O B3183001 Hexamethylguanidinium pentafluoroethanolate CAS No. 479024-70-9

Hexamethylguanidinium pentafluoroethanolate

Cat. No. B3183001
M. Wt: 279.25 g/mol
InChI Key: VIRGEFCWEXQCRN-UHFFFAOYSA-N
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Description

Hexamethylguanidinium pentafluoroethanolate is a chemical compound with the molecular formula C9H18F5N3O and a molecular weight of 279.26 . It is also known by the alternate name Tris (dimethylamino)methylium 1,1,2,2,2-pentafluoroethan-1-olate .

Scientific Research Applications

Synthesis and Molecular Structure

Hexamethylguanidinium pentafluoroethanolate has been utilized in synthesizing hexaalkylguanidinium perfluoroalkoxides, which are precursors for stable compounds. The process involves treating bis(dialkylamino)difluoromethane derivatives with (dialkylamino)trimethylsilanes in aprotic media. This method enables the introduction of the lipophilic and electronegative C2F5O group to primary and secondary alkyl triflates, leading to the production of fluorinated ethers. The molecular structures of these compounds have been extensively studied, revealing significant details about their composition and bonding (Kolomeitsev et al., 2002).

Crystal Structure Analysis

The crystal structure of hexamethylguanidinium hexafluorosilicate hexahydrate was determined after isolation from aqueous [C(NMe2)3]F. This research contributed to understanding the geometry of the free hexamethylguanidinium cation and its observed propeller-shaped arrangement, which is not caused by solid state effects but is its true minimum energy structure (Zhang et al., 1999).

Applications in Kinetic Hydrate Inhibition

Hexaalkylguanidinium salts, including hexamethylguanidinium derivatives, have shown promise in inhibiting the growth of tetrahydrofuran (THF) hydrate crystals. These compounds are synthesized either from urea or via alkylation reactions. Their efficacy in kinetic hydrate inhibition, particularly in synergy with kinetic hydrate inhibitor polymers like poly(N-vinylcaprolactam), presents significant potential in various industrial applications (Kelland et al., 2013).

Fuel Cell Applications

Research on perfluorosulfonic acids, like Nafion, has led to the development of pentamethylguanidinium functionalized, perfluorinated hydroxide conducting ionomers for alkaline membrane fuel cells. These ionomers show improved alkaline stability and enhanced charge delocalization due to resonance structures, which is pivotal for fuel cell technology (Kim et al., 2013).

Safety And Hazards

Hexamethylguanidinium pentafluoroethanolate is irritating to the skin, eyes, and respiratory system. It may have harmful effects if inhaled or swallowed . It is recommended to avoid prolonged exposure, not to breathe vapor, and to use caution when handling .

Future Directions

Hexamethylguanidinium pentafluoroethanolate and similar compounds are increasingly promising for application in devices such as lithium or sodium metal batteries as they can support high ionic conductivity, with good electrochemical and thermal stability . The findings introduce a range of new materials to the solid-state electrolyte arena, while the insights into the physico-chemical relationships in these materials will be of importance for the future development and understanding of other ionic electrolytes .

properties

IUPAC Name

bis(dimethylamino)methylidene-dimethylazanium;1,1,2,2,2-pentafluoroethanolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N3.C2F5O/c1-8(2)7(9(3)4)10(5)6;3-1(4,5)2(6,7)8/h1-6H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRGEFCWEXQCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)N(C)C.C(C(F)(F)F)([O-])(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexamethylguanidinium pentafluoroethanolate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Kolomeitsev, G Bissky, J Barten… - Inorganic …, 2002 - ACS Publications
… of 4.9 g (17.6 mmol) of hexamethylguanidinium pentafluoroethanolate in 30 mL of CH 3 CN … of 1.2 g (5 mmol) of hexamethylguanidinium pentafluoroethanolate and 5 mL of diglyme was …
Number of citations: 27 pubs.acs.org

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